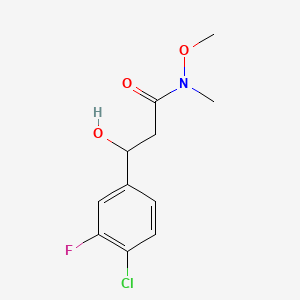
3-(4-Chloro-3-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-3-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a synthetic organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a hydroxy group and a methoxy-methylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the phenyl ring: The starting material, 4-chloro-3-fluoroaniline, is subjected to a series of reactions to introduce the hydroxy and methoxy groups.
Amidation: The intermediate product is then reacted with N-methoxy-N-methylamine under appropriate conditions to form the final amide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3-(4-Chloro-3-fluorophenyl)-3-oxo-N-methoxy-N-methylpropanamide.
Reduction: Formation of 3-(4-Chloro-3-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-3-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring may enhance its binding affinity to certain enzymes or receptors, while the hydroxy and methoxy-methylamide groups contribute to its overall stability and solubility. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Shares the chloro and fluoro substituents but lacks the hydroxy and amide groups.
4-Chloro-3-fluorophenylboronic acid: Similar structure but different functional groups.
3-(4-Chloro-3-fluorophenyl)propionic acid: Contains the chloro and fluoro substituents but has a carboxylic acid group instead of the amide.
Uniqueness
3-(4-Chloro-3-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C11H13ClFNO3 |
|---|---|
Molecular Weight |
261.68 g/mol |
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C11H13ClFNO3/c1-14(17-2)11(16)6-10(15)7-3-4-8(12)9(13)5-7/h3-5,10,15H,6H2,1-2H3 |
InChI Key |
YDOJRZZUSQTYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC(C1=CC(=C(C=C1)Cl)F)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















